(Pentamethylcyclopentadienyl)iridium dichloride dimer, abbreviated as [Cp*IrCl2]2, is a well-defined, air-stable organometallic solid. It serves as a primary, procurement-ready precursor for generating a wide range of homogeneous iridium(III) catalysts. Its core value lies in its utility for key organic transformations, including transfer hydrogenation and C-H bond activation, where the iridium center and the robust pentamethylcyclopentadienyl (Cp*) ligand are critical for catalytic activity and stability.
Substituting (Pentamethylcyclopentadienyl)iridium dichloride dimer with its seemingly similar rhodium analog, [Cp*RhCl2]2, is a common cause of failed or suboptimal syntheses. The choice of metal center (Ir vs. Rh) fundamentally alters catalytic activity, selectivity, and stability in critical applications like transfer hydrogenation and C-H functionalization. Iridium often provides access to unique reactivity, particularly under oxidative conditions or with challenging substrates where rhodium is less effective. Furthermore, the dimer's identity as a stable, crystalline solid offers significant handling and reproducibility advantages over preparing catalysts from more basic, air-sensitive precursors, making it a more reliable starting point for established protocols.
(Pentamethylcyclopentadienyl)iridium dichloride dimer is supplied as an orange, air-stable crystalline solid, which does not require specialized inert-atmosphere handling for storage or weighing. This contrasts sharply with the rigorous glovebox or Schlenk line techniques required for many alternative catalyst preparations starting from air-sensitive precursors like Ni(cod)2 or certain monomeric complexes. This stability simplifies experimental setup and reduces a significant source of batch-to-batch variation, directly impacting process reliability.
| Evidence Dimension | Handling Requirement |
| Target Compound Data | Air-stable solid; can be handled on the bench for weighing and preparation. |
| Comparator Or Baseline | Many alternative precatalysts (e.g., Ni(cod)2) are highly air-sensitive and require strict inert-atmosphere handling (glovebox). |
| Quantified Difference | Qualitative but critical: Eliminates the need for specialized inert-atmosphere equipment for routine handling. |
| Conditions | Standard laboratory and process chemistry workflows. |
This significantly lowers the barrier to use, improves workflow efficiency, and enhances reproducibility by minimizing decomposition before use.
In Ce(IV)-mediated water oxidation, a key reaction for artificial photosynthesis and fuel production, catalysts derived from [Cp*IrCl2]2 demonstrate significantly higher activity than other established benchmarks. A study showed that a catalyst precursor generated from [Cp*IrCl2]2 achieved an initial turnover rate of 54 turnovers/min. This is 18 times faster than a well-known bipyridyl-based iridium catalyst (Catalyst 3 in study), which only reached 3 turnovers/min under identical conditions. The dimer itself is active, but serves as a precursor to even more active species.
| Evidence Dimension | Initial Oxygen Evolution Rate (turnover/min) |
| Target Compound Data | 54 turnovers/min (for derivative catalyst 1a) |
| Comparator Or Baseline | 3 turnovers/min (for benchmark catalyst 3) |
| Quantified Difference | 18x higher initial rate |
| Conditions | Ce(IV) as primary oxidant in water. |
For researchers in energy and materials science, this 18-fold increase in activity points to a more efficient and effective precursor for developing next-generation water-splitting systems.
The iridium center in [Cp*IrCl2]2 provides unique reactivity for C-H activation, a critical method for streamlining complex molecule synthesis. In the oxidative annulation of 2-aminobiphenyls, a reaction that builds valuable carbazole structures, the catalyst derived from [Cp*IrCl2]2 successfully produced the desired product. In contrast, its direct rhodium analog, [Cp*RhCl2]2, is primarily documented for different reactivity profiles, such as annulation with alkynes, and is not the indicated choice for this specific transformation, highlighting the non-interchangeability of the two precursors for achieving specific synthetic goals.
| Evidence Dimension | Applicability in Oxidative C-H Amination/Annulation |
| Target Compound Data | Effective precatalyst for oxidative annulation of 2-aminobiphenyls to form carbazoles. |
| Comparator Or Baseline | [Cp*RhCl2]2 is a standard precatalyst for C-H activation with alkynes and alkenes, not typically for this specific oxidative amination. |
| Quantified Difference | Enables a specific, high-value synthetic transformation where the Rh analog is not the established choice. |
| Conditions | Oxidative C-H annulation using Cu(OAc)2 as an oxidant. |
This demonstrates that for specific, modern synthetic methods like oxidative C-H amination, iridium is not just an alternative but a necessity, making [Cp*IrCl2]2 the correct procurement choice.
For research groups developing materials for artificial photosynthesis or hydrogen fuel generation, this dimer is a validated starting material for creating some of the most active known homogeneous water oxidation catalysts, offering an 18-fold rate improvement over other iridium systems.
In pharmaceutical and fine chemical synthesis requiring chiral alcohols, this compound is a foundational precursor for generating highly effective asymmetric transfer hydrogenation catalysts, a role for which iridium is particularly well-suited.
When synthetic routes depend on advanced C-H activation/annulation reactions that are sluggish or ineffective with rhodium, this iridium precursor provides the necessary reactivity to access complex molecular architectures like carbazoles.
For process development, methods validation, or in educational settings, the compound's air-stability simplifies workflows, reduces preparation time, and minimizes variability associated with handling sensitive reagents.
Corrosive;Irritant